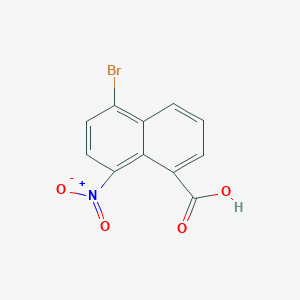

5-Bromo-8-nitronaphthalene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Bromo-8-nitronaphthalene-1-carboxylic acid is not directly discussed in the provided papers. However, related compounds and their interactions with carboxylic acids are examined, which can offer insights into the behavior of similar structures. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids has been studied, revealing details about hydrogen bonding and crystal structures .

Synthesis Analysis

While the synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is not explicitly described in the provided papers, the synthesis of related compounds involves interactions with carboxylic acids. The paper on molecular cocrystals discusses the formation of adducts and salts through the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids, which suggests that similar synthetic routes could be explored for the synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of related compounds shows that hydrogen bonding plays a significant role in the formation of stable structures. For example, in the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid, a cyclic hydrogen-bonding motif is observed, which could imply that 5-Bromo-8-nitronaphthalene-1-carboxylic acid might also form similar hydrogen-bonded structures .

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-Bromo-8-nitronaphthalene-1-carboxylic acid. However, the study of related compounds shows that hydrogen bonding interactions can lead to the formation of one-dimensional chain structures and heterotetramers, indicating that 5-Bromo-8-nitronaphthalene-1-carboxylic acid may also participate in such reactions under suitable conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid are not directly reported. Nonetheless, the related compound 8-dimethylamino-1-dimethylammonio-5-nitronaphthalene displays properties such as solvatochromism and can act as a probe to distinguish between acidic solvents, suggesting that 5-Bromo-8-nitronaphthalene-1-carboxylic acid may exhibit similar solvatochromic behavior . Additionally, the presence of weak π-π interactions and Br···O(nitro) interactions in the crystal structures of related compounds indicates that 5-Bromo-8-nitronaphthalene-1-carboxylic acid might also exhibit such interactions .

Wissenschaftliche Forschungsanwendungen

Organic Cation Properties and Applications

5-Bromo-8-nitronaphthalene-1-carboxylic acid is related to compounds that display fundamental phenomena such as hydrogen bonding, conjugation, acid–base equilibrium, dissociation, and thermo- and solvatochromism. One such related compound, 8-dimethylamino-1-dimethylammonio-5-nitronaphthalene, functions as a solvatochromic probe, distinguishing between acidic solvents like carboxylic acids. This suggests potential applications in solvatochromic investigations and related fields (Ozeryanskii & Pozharskii, 2013).

Photochemistry and Atmospheric Applications

In the study of atmospheric waters, 1-nitronaphthalene, a model for nitro-PAHs, was used to investigate photosensitized reactions. This research is relevant to understanding the environmental impact of nitronaphthalenes, including derivatives like 5-Bromo-8-nitronaphthalene-1-carboxylic acid. The study found that 1-nitronaphthalene in aqueous solutions can generate reactive oxygen species, contributing to atmospheric chemistry (Brigante et al., 2010).

Synthesis and Biologically Active Compounds

Research on the synthesis of various naphthoic acids, including fluorinated derivatives, highlights the significance of aryl carboxamides, which are structural units in many biologically active compounds. This research underpins the importance of synthesizing and studying naphthalene derivatives for potential applications in medicinal chemistry (Tagat et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-8-nitronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-8-4-5-9(13(16)17)10-6(8)2-1-3-7(10)11(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDSMHRBRMMBTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

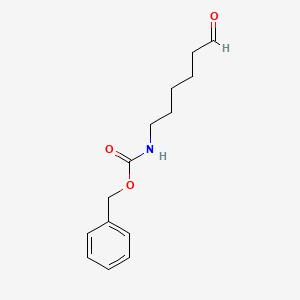

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481736 |

Source

|

| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-nitronaphthalene-1-carboxylic acid | |

CAS RN |

65440-41-7 |

Source

|

| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)